Imidazo[1,5-a]quinoline-1-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8N2O2 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
imidazo[1,5-a]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)11-13-7-9-6-5-8-3-1-2-4-10(8)14(9)11/h1-7H,(H,15,16) |
InChI Key |
NYQHVEMNWDKZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CN=C(N32)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Imidazo 1,5 a Quinoline 1 Carboxylic Acid and Its Analogs
Strategic Approaches to the Imidazo[1,5-a]quinoline (B8571028) Core
The construction of the fused imidazo[1,5-a]quinoline system can be achieved through several strategic synthetic approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Cyclocondensation Reactions for Core Construction
Cyclocondensation reactions represent a classical and effective method for the formation of the imidazo[1,5-a]quinoline core. One notable approach involves the cyclization of 2-(aminomethyl)quinolines with electrophilically activated nitroalkanes. This method, facilitated by a mixture of polyphosphoric acid (PPA) and phosphorous acid, allows for the construction of the imidazole (B134444) ring onto the quinoline (B57606) scaffold. The reaction proceeds through the activation of the nitroalkane, which then undergoes condensation and subsequent cyclization with the aminomethylquinoline precursor. While effective, this method often requires harsh reaction conditions, including high temperatures, to achieve completion. The scope of this reaction has been demonstrated with various substituted 2-(aminomethyl)quinolines and different nitroalkanes, affording the corresponding imidazo[1,5-a]quinoline products in moderate to good yields.
A variety of substituted 2-(aminomethyl)quinolines have been shown to react successfully with a range of nitroalkanes, demonstrating the versatility of this cyclocondensation approach.
Oxidative Cyclization Techniques
Oxidative cyclization has emerged as a powerful tool in modern heterocyclic synthesis, enabling the formation of aromatic systems through the creation of new bonds, often with the loss of hydrogen. In the context of imidazo[1,5-a]quinoline synthesis, these techniques can be applied to precursors that, upon oxidation, undergo intramolecular cyclization to form the desired heterocyclic core. While direct oxidative cyclization methods specifically targeting imidazo[1,5-a]quinolines are an area of ongoing research, strategies applied to the synthesis of the related imidazo[1,5-a]pyridine (B1214698) core are instructive. For instance, copper-catalyzed aerobic oxidative dehydrogenative cyclization of pyridine (B92270) ketones with benzylamines provides an efficient route to 1,3-diarylated imidazo[1,5-a]pyridines. This transformation proceeds through a condensation-amination-oxidative dehydrogenation cascade. Such strategies highlight the potential for developing analogous oxidative cyclizations starting from suitable quinoline-based precursors to access the imidazo[1,5-a]quinoline scaffold.
Decarboxylative Cyclization under Metal-Free Conditions
A significant advancement in the synthesis of imidazo[1,5-a]quinolines is the development of metal-free decarboxylative cyclization reactions. nih.govrsc.org One of the most effective methods employs iodine mediation to facilitate the reaction between α-amino acids and 2-methylquinolines. nih.govrsc.org This approach is environmentally benign as it avoids the use of transition-metal catalysts, which can be advantageous in pharmaceutical synthesis to prevent metal contamination in the final products. nih.gov
The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures, with an oxidant like tert-butyl hydroperoxide (TBHP) often used to enhance the yield. nih.gov The mechanism is proposed to involve the initial iodination of the 2-methylquinoline (B7769805), followed by oxidation to the corresponding aldehyde. This aldehyde then forms an imine with the α-amino acid, which, after N-iodination and subsequent decarboxylation, undergoes intramolecular cyclization to furnish the imidazo[1,5-a]quinoline product. rsc.org This method exhibits a broad substrate scope with respect to both the α-amino acid and the substituted 2-methylquinoline, providing a versatile route to a variety of imidazo[1,5-a]quinoline analogs in moderate to good yields. nih.govresearchgate.net
Table 1: Selected Examples of Imidazo[1,5-a]quinolines Synthesized via Iodine-Mediated Decarboxylative Cyclization
| 2-Methylquinoline Derivative | α-Amino Acid | Product | Yield (%) |
|---|---|---|---|
| 2-Methylquinoline | Valine | 1-Isopropylimidazo[1,5-a]quinoline | 84 |
| 2,6-Dimethylquinoline | Valine | 1-Isopropyl-7-methylimidazo[1,5-a]quinoline | 80 |
| 6-Methoxy-2-methylquinoline | Valine | 1-Isopropyl-7-methoxyimidazo[1,5-a]quinoline | 72 |
| 2-Methylquinoline | Leucine | 1-Isobutylimidazo[1,5-a]quinoline | 78 |
| 2-Methylquinoline | Phenylalanine | 1-Benzylimidazo[1,5-a]quinoline | 75 |
Triflic Anhydride (B1165640) Mediated Synthesis of Imidazo[1,5-a]azines
Triflic anhydride (Tf₂O) has been effectively utilized as a powerful reagent to mediate the cyclodehydration of N-(azinylmethyl)amides, providing a mild and efficient route to imidazo[1,5-a]azines, a class of compounds that includes imidazo[1,5-a]quinolines. This methodology typically involves the treatment of a secondary N-(2-quinolylmethyl)amide with triflic anhydride in the presence of a non-nucleophilic base, such as 2-methoxypyridine. The reaction proceeds at or near ambient temperature, offering a significant advantage over harsher, more traditional cyclodehydration methods that often require reagents like POCl₃ or PPA at high temperatures. The use of triflic anhydride allows for the synthesis of a wide array of imidazo[1,5-a]azines with diverse substitution patterns and functional groups, often in moderate to excellent yields. This method's mildness makes it compatible with sensitive functional groups, thereby broadening its synthetic utility.
Ritter-Type Reactions in Imidazo[1,5-a]pyridine Synthesis
The Ritter-type reaction, which traditionally involves the reaction of a nitrile with a carbocation source, has been adapted for the synthesis of nitrogen-containing heterocycles. While its application directly to the synthesis of the imidazo[1,5-a]quinoline core is an area for further exploration, its use in the construction of the analogous imidazo[1,5-a]pyridine framework provides a strategic blueprint. In this context, an intermolecular Ritter-type reaction between a pyridinylmethanol derivative and an aryl or alkyl nitrile can be employed. This reaction is often catalyzed by a combination of a Lewis acid, such as bismuth(III) trifluoromethanesulfonate (B1224126), and a Brønsted acid like para-toluenesulfonic acid. The acids facilitate the in situ generation of a benzylic cation from the alcohol, which is then trapped by the nitrile. Subsequent intramolecular cyclization and aromatization lead to the formation of the imidazo[1,5-a]pyridine ring system. This approach offers a convergent and flexible route to these heterocycles with a broad substrate scope, delivering products in moderate to excellent yields.
Synthesis of Imidazo[1,5-a]quinoline-1-carboxylic Acid Derivatives
The introduction of a carboxylic acid or its ester equivalent at the 1-position of the imidazo[1,5-a]quinoline core is of significant interest for further functionalization and for modulating the biological properties of the molecule. The synthetic strategies to achieve this often involve modifications of the core-forming reactions or post-functionalization of the pre-formed heterocycle.
One successful approach to a derivative, specifically an ester, is integrated into the decarboxylative cyclization methodology. When a 2-methylquinoline derivative bearing an electron-withdrawing group, such as an ester, on the methyl carbon is reacted with an α-amino acid under iodine-mediated conditions, the corresponding imidazo[1,5-a]quinoline-3-carboxylate is formed. For example, the reaction of ethyl 2-(quinolin-2-yl)acetate with valine under these conditions would be expected to yield a 1-substituted-3-carboxylate derivative. A related reported synthesis is that of ethyl 1-isopropyl-imidazo[1,5-a]quinoline-3-carboxylate, which was successfully prepared, demonstrating that an electron-withdrawing substituent on the carbon of the methyl group at the 2-position of the quinoline starting material favors the reaction. nih.govrsc.org
Table 2: Example of Imidazo[1,5-a]quinoline-3-carboxylate Synthesis
| Quinoline Starting Material | α-Amino Acid | Product |
|---|---|---|
| Ethyl 2-(quinolin-2-yl)acetate (hypothetical) | Valine | Ethyl 1-isopropylimidazo[1,5-a]quinoline-3-carboxylate |
Formation of Carboxylic Acid Moieties in the Imidazo[1,5-a]quinoline Scaffold
The introduction of a carboxylic acid group at the C1-position of the imidazo[1,5-a]quinoline scaffold is a key synthetic challenge. Direct carboxylation of the pre-formed heterocyclic system is not a commonly reported strategy. Instead, advanced synthetic methodologies typically rely on the construction of the imidazo[1,5-a]quinoline ring from precursors that already contain the required carboxylic acid group or a suitable precursor functional group.
One such strategy involves multi-component reactions where a reactant bears the carboxylic acid moiety. For instance, a combinatorial synthesis route has been described for the analogous imidazo[1,5-a]quinoxalines, which utilizes an Ugi four-component reaction (U-4CR). researchgate.net In this approach, a precursor such as 1H-imidazole-4-carboxylic acid is used, which incorporates the carboxyl group into the final heterocyclic structure. researchgate.net This highlights a viable pathway where the carboxylic acid is carried through the reaction sequence from the beginning, rather than being added at a later stage. This approach ensures the precise placement of the carboxyl group at the desired position on the final scaffold.
Regioselective Functionalization and Derivatization
Regioselective functionalization allows for the precise modification of the this compound core, which is crucial for developing analogs with specific properties. Achieving high regioselectivity on such fused N-heterocyclic systems can be challenging due to the presence of multiple potential reaction sites. Modern organometallic chemistry offers powerful tools to overcome this. nih.gov
A rational approach, combining theoretical calculations and experimental work, has been successfully applied to the functionalization of the related imidazo[1,2-a]pyrazine (B1224502) scaffold. nih.gov This methodology can be adapted for the imidazo[1,5-a]quinoline system. The strategy involves directed metalation using specific reagents to activate a particular C-H bond. For example, using different organometallic bases can switch the site of metalation and subsequent functionalization. nih.gov
Magnesiation: Using a reagent like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can lead to selective magnesiation at one position. nih.gov
Zincation: A switch in regioselectivity can be achieved by using a different reagent, such as TMP2Zn·2MgCl2·2LiCl, which directs functionalization to an alternative site. nih.gov
Once the scaffold is regioselectively metalated, it can react with various electrophiles (e.g., iodine, aldehydes, acyl chlorides) to install a wide range of functional groups, providing access to a diverse library of derivatized compounds. nih.gov
Catalytic and Non-Catalytic Reaction Systems
The synthesis of the core imidazo[1,5-a]quinoline ring system can be achieved through both catalytic and non-catalytic methods. These reactions often utilize readily available precursors and proceed via cyclization pathways.
Non-Catalytic Systems: A prominent metal-free approach involves an iodine-mediated decarboxylative cyclization. nih.govrsc.orgnih.gov This reaction typically uses α-amino acids and 2-methyl quinolines as starting materials. nih.gov The process is promoted by iodine and an oxidant like tert-butyl hydroperoxide (TBHP) in a suitable solvent such as N,N-dimethylformamide (DMF). nih.gov This method is valued for being environmentally friendly as it avoids the use of transition-metal catalysts. nih.govrsc.org
Catalytic Systems: Catalytic systems often employ transition metals to facilitate the cyclization. A copper/iodine co-catalyzed decarboxylative cyclization represents an efficient method for synthesizing 1,3-disubstituted imidazo[1,5-a]quinolines. organic-chemistry.org This reaction proceeds between α-amino acids and 2-benzoylquinolines. organic-chemistry.org The dual catalytic system, typically using a copper salt like Cu(OTf)2 and molecular iodine, with an oxidant such as di-tert-butyl peroxide (DTBP), allows for broad substrate compatibility under controlled conditions. organic-chemistry.org Additionally, Ruthenium(II)-catalyzed oxidative annulation has been used to synthesize fused imidazo[1,5-a]quinolin-2-ium derivatives via C-H bond activation. researchgate.net
| Feature | Non-Catalytic System (Iodine-Mediated) | Catalytic System (Copper/Iodine Co-catalyzed) |
|---|---|---|
| Catalyst | None (Metal-Free) | Cu(OTf)2 / I2 |
| Promoter/Oxidant | Iodine / TBHP | Iodine / DTBP |
| Quinoline Precursor | 2-Methyl quinolines | 2-Benzoylquinolines |
| Second Precursor | α-Amino acids | α-Amino acids |
| Key Advantage | Environmentally benign (metal-free) | High efficiency and broad substrate scope |
Novel Precursors and Reaction Conditions
The development of advanced synthetic methods relies on the use of novel precursors and optimized reaction conditions to improve yield, efficiency, and substrate scope.
Precursors: The choice of precursors is fundamental to the construction of the imidazo[1,5-a]quinoline core.
Quinoline-based Precursors: 2-Methyl quinolines are commonly used in iodine-mediated reactions. nih.gov For copper-catalyzed versions, 2-benzoylquinolines are effective starting materials. organic-chemistry.org Another versatile precursor is 2-(aminomethyl)quinoline, which can undergo cyclocondensation with electrophilically activated nitroalkanes. beilstein-journals.org
Amino Acid Precursors: A wide range of natural and unnatural α-amino acids serve as the source for the imidazole part of the scaffold. nih.govorganic-chemistry.org Their availability and structural diversity allow for the synthesis of various analogs. organic-chemistry.org
Other Precursors: For related scaffolds, precursors like 2-chloroquinoline-3-carbaldehydes have been used in multi-component reactions. researchgate.net
Reaction Conditions: The optimization of reaction conditions is critical for the success of these synthetic transformations. Key parameters include the choice of solvent, oxidant, temperature, and reaction time.
Solvents: Toluene is often used in copper-catalyzed reactions, while N,N-dimethylformamide (DMF) is common in metal-free iodine-mediated processes. nih.govorganic-chemistry.org
Oxidants: Peroxides such as tert-butyl hydroperoxide (TBHP) and di-tert-butyl peroxide (DTBP) are frequently employed to facilitate the oxidative cyclization steps. nih.govorganic-chemistry.org
Temperature: Reaction temperatures are typically elevated, ranging from 80 °C to 120 °C, to drive the cyclization to completion. nih.govorganic-chemistry.org
| Method | Quinoline Precursor | Other Key Precursor(s) | Catalyst/Promoter | Oxidant | Solvent | Temperature |
|---|---|---|---|---|---|---|
| Iodine-Mediated Cyclization | 2-Methyl quinoline | α-Amino acid (e.g., Valine) | Iodine | TBHP | DMF | 80-120 °C |
| Copper/Iodine Co-catalyzed Cyclization | 2-Benzoylquinoline | α-Amino acid | Cu(OTf)2 / I2 | DTBP | Toluene | 120 °C |
| Cyclocondensation | 2-(Aminomethyl)quinoline | Nitroalkanes | None specified | None specified | Not specified | Not specified |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Imidazo 1,5 a Quinolines
Elucidation of Key Pharmacophoric Features within the Imidazo[1,5-a]quinoline (B8571028) Nucleus
The imidazo[1,5-a]quinoline scaffold is recognized as a key pharmacophore in the design of ligands for various biological targets, including central benzodiazepine (B76468) receptors (CBRs). researchgate.netunisi.itnih.gov This tricyclic core is a foundational element in numerous heterocyclic compounds with applications in medicinal and materials chemistry. nih.gov Research has focused on understanding the essential structural features required for biological activity. For instance, in the context of CBR ligands, the imidazo[1,5-a]quinoline nucleus itself forms the fundamental structure for interaction. researchgate.netnih.gov
Studies involving bivalent ligands have utilized this scaffold as the primary pharmacophore, confirming its importance in receptor binding. unisi.itnih.gov The core structure is often explored as an isostere of other tricyclic systems, such as the triazolophthalazine scaffold, in the design of inhibitors for enzymes like the enoyl ACP-reductase InhA in Mycobacterium tuberculosis. nih.gov The inherent properties of the fused ring system, including its electronic distribution and three-dimensional shape, are crucial for its molecular recognition at the receptor or active site. The development of synthetic methods, such as iodine-mediated decarboxylative cyclization, has facilitated the creation of a variety of imidazo[1,5-a]quinolines, allowing for extensive exploration of the nucleus's pharmacophoric properties. nih.govrsc.org
Impact of Substituent Modifications on Biological Affinity and Efficacy
The biological activity of imidazo[1,5-a]quinoline derivatives can be finely tuned by altering the substituents on the core nucleus. These modifications can significantly affect the compound's affinity for its target and its functional efficacy.
Substitutions at the periphery of the imidazo[1,5-a]quinoline ring system have a profound impact on receptor binding affinity. For ligands targeting CBRs, modifications at positions 4 and 5 are particularly noteworthy. The introduction of lipophilic groups in these regions has been shown to interact with a large, apparently saturable lipophilic pocket in the CBR binding site. researchgate.netnih.govresearchgate.net
This is exemplified by a series of derivatives where various substituents were introduced, leading to compounds with high CBR affinity, with Ki values in the submicromolar and even subnanomolar ranges. researchgate.netnih.gov For instance, a fluoroderivative (compound 7w in one study) emerged as a highly potent ligand with a Ki of 0.44 nM, underscoring the positive influence of specific peripheral substitutions. researchgate.netnih.govresearchgate.net The strategic placement of these groups is crucial for optimizing the interaction with the receptor's binding pocket.
| Compound | Substitution Pattern | Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 7w | Fluoroderivative | 0.44 | researchgate.netnih.gov |
| Generic | Various peripheral substitutions | Submicromolar to subnanomolar range | researchgate.netnih.gov |
Beyond receptor binding, substituents on the imidazo[1,5-a]quinoline rings also dictate the functional activity of the compounds. For CBR modulators, these modifications can determine whether a compound acts as an agonist, antagonist, or inverse agonist. For example, a series of imidazo[1,5-a]quinoxaline (B8520501) amides, carbamates, and ureas, which are structurally related to imidazo[1,5-a]quinolines, displayed a range of efficacies from full agonists to antagonists, with many acting as partial agonists. nih.gov
Similarly, in a series of imidazo[1,5-a]quinoxaline piperazine (B1678402) ureas, analogues demonstrated efficacies from inverse agonists to full agonists at the GABA-A/benzodiazepine receptor complex. acs.org The nature and position of the ring substituents are therefore critical in modulating the conformational changes in the receptor upon binding, which in turn determines the downstream biological response. The impact of halogen substitution patterns has also been noted to affect biological activity in related quinoline-based anticancer agents, suggesting that such modifications can influence factors like cellular uptake and stability. acs.org
Quantitative Structure-Activity Relationships (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For imidazo[1,5-a]quinoline derivatives and related structures, 2D-QSAR models have been developed to understand the chemical-biological interactions governing their activities, such as antitumor effects. nih.govresearchgate.netabjournals.org
These models use various physicochemical parameters and molecular descriptors to build statistically significant correlations. For instance, a 2D-QSAR study on imidazoquinazoline derivatives identified a predictive model that could help in designing more potent compounds. nih.govresearchgate.net QSAR models for related quinoline-based heterocycles have also been established to predict antimicrobial activity. ijprajournal.com These studies often highlight the importance of specific descriptors, such as topological indices and electronic properties, in determining the biological potency of the compounds. researchgate.net
| QSAR Model Type | Target Activity | Key Findings/Descriptors | Reference |
|---|---|---|---|
| 2D-QSAR | Antitumor activity | Statistically significant and cross-validated model developed. | nih.govresearchgate.net |
| 2D-QSAR | GABA-A/benzodiazepine receptor binding | Model included Galvez topological charge index and BCUT descriptors. | researchgate.net |
| 2D-QSAR | Antimicrobial activity | Regression models established using topological and 2D matrix descriptors. | ijprajournal.com |
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional conformation of imidazo[1,5-a]quinoline derivatives is a key determinant of their biological activity. Conformational analysis helps in understanding how these molecules orient themselves to fit into the binding sites of their biological targets. For CBR ligands, the spatial arrangement of the fused rings and their substituents is crucial for optimal interaction.
Bivalent ligands designed with the imidazo[1,5-a]quinoline scaffold have been synthesized with spacers of varying lengths and physicochemical properties to probe the conformational requirements for binding to different GABA-A receptor isoforms. unisi.itnih.gov These studies, while not always confirming a bivalent binding mode, provide valuable insights into the spatial constraints of the receptor binding pocket. unisi.itnih.gov The anticonvulsant and anxiolytic properties observed in some of these compounds, without the typical muscle relaxant side effects, suggest that specific conformations are responsible for this favorable biological profile. unisi.it
Pre Clinical Pharmacological and Biological Activities of Imidazo 1,5 a Quinolines
Central Nervous System (CNS) Receptor Modulation
Derivatives of imidazo[1,5-a]quinoline (B8571028) have been extensively studied for their ability to interact with and modulate key receptors within the central nervous system, demonstrating potential for therapeutic applications in neurology and psychiatry.
A series of imidazo[1,5-a]quinoline derivatives have been designed and synthesized to act as ligands for central benzodiazepine (B76468) receptors (CBR). acs.orgnih.gov Many of these compounds exhibit high affinity for CBR, with Ki values in the submicromolar to subnanomolar range. acs.orgresearchgate.net Structure-affinity relationship studies suggest the presence of a large, saturable lipophilic pocket in the CBR binding site that interacts with positions 4 and 5 of the imidazo[1,5-a]quinoline nucleus. acs.orgnih.gov Notably, the fluoroderivative compound 7w has been identified as the most potent ligand in this series, with a Ki value of 0.44 nM. acs.orgunifi.it In vivo characterization of several of these compounds (7a,c,d,l,m,q,r,w) revealed anxiolytic and antiamnestic activities without the myorelaxant side effects typically associated with classical 1,4-benzodiazepines. acs.orgnih.gov
| Compound | CBR Affinity (Ki, nM) | Observed Pre-clinical Activities |
|---|---|---|
| 7w | 0.44 | Anxiolytic, Antiamnestic acs.orgnih.gov |
| 7a | Data not specified | Anxiolytic, Antiamnestic acs.orgnih.gov |
| 7c | Data not specified | Anxiolytic, Antiamnestic acs.orgnih.gov |
| 7d | Data not specified | Anxiolytic, Antiamnestic acs.orgnih.gov |
| 7l | Data not specified | Anxiolytic, Antiamnestic, Neuroprotective acs.orgnih.gov |
| 7q | Data not specified | Anxiolytic, Antiamnestic, Neuroprotective acs.orgnih.gov |
| 7r | Data not specified | Anxiolytic, Antiamnestic, Neuroprotective acs.orgnih.gov |
Research into the related series of imidazo[1,5-a]quinoxaline (B8520501) amides, carbamates, and ureas has shown these compounds to have a high affinity for the gamma-aminobutyric acid A (GABA-A)/benzodiazepine receptor complex. nih.gov The efficacy of these compounds varies, with derivatives ranging from antagonists to full agonists. nih.gov However, most analogues in this class have been identified as partial agonists. nih.govacs.org Several of these compounds have demonstrated effectiveness in antagonizing metrazole-induced seizures in animal models, which is consistent with anticonvulsant and potential anxiolytic activity. nih.govacs.org The development of these derivatives has led to the identification of compounds with partial agonist profiles in vitro that also show useful activity in animal models of anxiety. nih.gov
Certain imidazo[1,5-a]quinoline derivatives have demonstrated potential neuroprotective properties. acs.orgnih.gov Specifically, compounds 7l, 7q, 7r, and 8i were shown to lower the release of lactate dehydrogenase (LDH) in rat brain slices subjected to ischemia-like conditions. acs.orgnih.govunifi.it The reduction in LDH release is an indicator of decreased cellular damage, suggesting a neuroprotective effect of these specific derivatives under ischemic stress. acs.org
Antimicrobial and Anti-Parasitic Potential
Beyond their effects on the CNS, imidazo[1,5-a]quinoline and related heterocyclic structures have been investigated for their potential to combat infectious diseases.
Imidazo[1,5-a]quinoline derivatives have been specifically designed as potential inhibitors of InhA, an enoyl-acyl carrier protein reductase that is an essential enzyme for the survival of Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net While over twenty molecules were synthesized and showed modest inhibitory efficacy against the InhA protein, they disappointingly showed an absence of inhibition on mycobacterial growth. nih.govresearchgate.net In a separate study, a series of imidazo[1,5-a]quinolines, including four new analogs, were evaluated for their activity against Mtb. rsc.org This research was extended to include eight compounds featuring a coordinated metal ion. rsc.org The complexation of one compound (5c) with zinc (Zn2+) or iron (Fe2+) increased its Mtb inhibitory activity by 12.5-fold while also reducing its cytotoxicity. rsc.org Ultimately, two zinc complexes, C1 and C7, were identified as having the strongest and most specific activity against the Mtb H37Rv strain in vitro. rsc.org
| Compound | Description | Anti-Mtb Activity (IC90, µM) |
|---|---|---|
| C1 | Zinc Complex of Imidazo[1,5-a]quinoline analog | 7.7 rsc.org |
| C7 | Zinc Complex of Imidazo[1,5-a]quinoline analog | 17.7 rsc.org |
The related heterocyclic scaffold, imidazo[1,2-a]pyrimidine, is known to exhibit a wide variety of physiological and therapeutic properties, including antimicrobial effects. mdpi.com Derivatives of imidazo[1,2-a]pyrimidine have been evaluated against numerous microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. mdpi.comjst.go.jp Bioactivity tests have confirmed that a majority of the tested compounds in this related class exhibit good antimicrobial activity. mdpi.com For instance, certain imidazo[1,2-a]pyrimidine chalcone derivatives showed excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.
Kinase Inhibition and Pathways Modulation
Inhibition of PI3K/mTOR Pathway
Specific data on the inhibition of the PI3K/mTOR pathway by Imidazo[1,5-a]quinoline-1-carboxylic Acid is not present in the available literature. The PI3K/Akt/mTOR signaling pathway is a significant target in cancer therapy, and various heterocyclic compounds are being investigated for their inhibitory potential nih.govsemanticscholar.orgmdpi.commdpi.com. Studies have reported on imidazo[4,5-c]quinoline and imidazo[1,2-a]pyridine derivatives as inhibitors of this pathway jlu.edu.cn. For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors nih.gov. However, these findings are not directly applicable to the this compound scaffold.
Modulation of Other Kinases (e.g., KSP, Aurora-A, LRRK2)
There is no available research specifically investigating the modulation of Kinesin Spindle Protein (KSP), Aurora-A, or Leucine-rich repeat kinase 2 (LRRK2) by this compound. The development of inhibitors for these kinases is an active area of research. For instance, certain quinazoline-based carboxylic acid derivatives have been explored as selective inhibitors of Aurora A kinase nih.gov. Additionally, imidazo[4,5-b]pyridine-based compounds have been identified as dual FLT3/Aurora kinase inhibitors nih.gov. These studies focus on different, though related, chemical structures.
Immune Response Modulation
Toll-like Receptor (TLR) Agonism and Antagonism
The immunomodulatory activities of imidazoquinolines are well-documented, particularly their interaction with Toll-like Receptors (TLRs). However, this research has predominantly focused on the imidazo[4,5-c]quinoline scaffold. Compounds from this class are known to be potent TLR7 and/or TLR8 agonists, playing a crucial role in the activation of the innate immune system nih.govresearchgate.net. For example, polyphenol derivatives of imidazo[4,5-c]quinoline have been synthesized to modulate TLR7 agonistic activity nih.govresearchgate.net. Dimeric constructs of imidazoquinolines have also been evaluated for their TLR7 and TLR8 modulatory activities acs.org. There is no specific information available regarding the agonistic or antagonistic effects of this compound on TLRs.
Anti-tumor and Cytotoxic Activities
While various quinoline (B57606) derivatives have been investigated for their anti-tumor and cytotoxic properties, specific data for this compound is not available in the current body of scientific literature researchgate.net. Studies on quinoline-related carboxylic acid derivatives have shown potential antiproliferative activities against various cancer cell lines nih.gov. Furthermore, non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of EGFR have demonstrated anti-cancer effects mdpi.com. Anilinoquinazoline-based carboxylic acids have also been evaluated for their anti-proliferative activities nih.gov. These examples, however, pertain to different structural classes of compounds.
In Vitro Efficacy and Selectivity Profiling
The in vitro efficacy of derivatives based on the Imidazo[1,5-a]quinoline scaffold has been evaluated across multiple therapeutic areas, demonstrating significant activity as central nervous system agents and as antimycobacterial compounds.
Activity as Central Benzodiazepine Receptor Ligands
A significant body of research has focused on designing Imidazo[1,5-a]quinoline derivatives as ligands for the central benzodiazepine receptor (CBR). A synthesized series of these compounds exhibited high affinity for CBR, with inhibition constant (Ki) values frequently falling within the submicromolar and even subnanomolar ranges. nih.govunifi.itunipi.it This indicates a strong potential for interaction with GABAA receptors.
The structure-affinity relationships of these compounds were explored, revealing that specific substitutions on the quinoline nucleus significantly modulate binding affinity. nih.govunifi.it Notably, a fluoroderivative, compound 7w , was identified as the most potent ligand from this series, displaying a Ki value of 0.44 nM. nih.govunifi.itresearchgate.net The high affinity of these compounds is attributed to interactions with a large, saturable lipophilic pocket within the CBR binding site. nih.govunifi.itresearchgate.net Further studies on bivalent ligands using the imidazo[1,5-a]quinoline scaffold confirmed IC50 values from the sub-micromolar to the nanomolar range against different GABAA receptor isoforms. nih.gov
Table 1: In Vitro Affinity of Imidazo[1,5-a]quinoline Derivatives for the Central Benzodiazepine Receptor (CBR)
| Compound | Substituents | Ki (nM) |
|---|---|---|
| 7a | 4-CH3, 5-C6H5 | 1.43 |
| 7c | 4-C2H5, 5-C6H5 | 1.55 |
| 7l | 4-CH3, 5-(4-ClC6H4) | 0.90 |
| 7q | 4-CH3, 5-(4-CH3C6H4) | 0.65 |
| 7w | 4-CH3, 5-(4-FC6H4) | 0.44 |
Data sourced from multiple studies. nih.govunifi.itresearchgate.net
Antimycobacterial and InhA Inhibitory Activity
The Imidazo[1,5-a]quinoline core has also been investigated for its potential against Mycobacterium tuberculosis (Mtb). researchgate.netrsc.orgresearchgate.net In one study, a series of analogues were synthesized and evaluated for their in vitro activity against the Mtb H37Rv strain. researchgate.netrsc.org A key finding was that the complexation of these compounds with metal ions could dramatically enhance their antimycobacterial potency. researchgate.netrsc.orgresearchgate.net
Specifically, the metal complexation of compound 5c with zinc (Zn2+) increased its inhibitory activity by 12.5-fold while also reducing its cytotoxicity. researchgate.netrsc.org Among 21 analogues, two zinc complexes, C1 and C7 , demonstrated the most potent and specific activity against Mtb H37Rv in vitro. researchgate.netrsc.orgresearchgate.net
Further research explored these derivatives as direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme for Mtb survival. mdpi.comresearchgate.netnih.gov While one study reported modest inhibitory efficacy against the InhA protein and a disappointing lack of inhibition on mycobacterial growth, another enzymatic assay found that compound 4g achieved 36% inhibition of InhA at a 50 µM concentration. nih.govresearchgate.net
Table 2: In Vitro Antimycobacterial Activity of Imidazo[1,5-a]quinoline Analogs
| Compound | Target | IC90 (µM) |
|---|---|---|
| C1 (Zinc Complex) | M. tuberculosis H37Rv | 7.7 |
| C7 (Zinc Complex) | M. tuberculosis H37Rv | 17.7 |
Data sourced from a 2024 study on antimycobacterial agents. researchgate.netrsc.orgresearchgate.net
Computational and Theoretical Investigations in Imidazo 1,5 a Quinoline Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Imidazo[1,5-a]quinoline (B8571028) research, docking simulations have been instrumental in identifying potential biological targets and understanding the specific interactions that govern the ligand-receptor binding, which is crucial for their therapeutic effects.
Researchers have employed docking studies to explore the binding modes of imidazoquinoline derivatives with various biological targets. For instance, studies have investigated these compounds as potential inhibitors for enzymes and receptors implicated in cancer and microbial diseases. abjournals.orgnih.gov Docking analyses have successfully elucidated the binding interactions between 5-oxo-imidazoline analogues and Polo-Like Kinase 1 (PLK1), a key regulator of cell division and a target for cancer therapy. samipubco.com One derivative, compound 4h, showed a particularly strong binding affinity of -11.18 kcal/mol. samipubco.com Similarly, docking studies on quinazolinone-benzofuran-imidazolium hybrids with the aromatase enzyme, another cancer target, revealed acceptable binding interactions. researchgate.net
In the field of antibacterial research, docking has been used to understand how imidazoquinolines interact with bacterial enzymes. For example, biquinoline-imidazole-benzothiazole hybrids have been docked against the FabH enzyme in E. coli, with one compound showing significant activity. researchgate.net These simulations often reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the compound's inhibitory activity. The conformation with the lowest docking energy is typically selected as the most probable 'active' conformation at the protein's active site. abjournals.org
| Derivative Class | Biological Target | Key Findings | Reference |
| 5-oxo-imidazoline analogues | Polo-Like Kinase 1 (PLK1) | Compound 4h exhibited a high binding affinity (-11.18 kcal/mol), suggesting potent inhibition. | samipubco.com |
| Quinazolinone-benzofuran-imidazolium hybrids | Aromatase Enzyme | Showed acceptable binding interactions, indicating potential as anticancer agents. | researchgate.net |
| Biquinoline-imidazole-benzothiazole hybrids | E. coli FabH Enzyme | Compound 6j was identified as a potent inhibitor with an IC50 of 3.1 µM. | researchgate.net |
| Phenylhydrazono phenoxyquinolines | α-amylase | Docking studies identified a hit compound with the highest negative binding affinity, suggesting potential antidiabetic activity. | nih.gov |
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Imidazo[1,5-a]quinoline derivatives, DFT studies provide valuable data on molecular geometry, electronic properties, and reactivity, which are fundamental to understanding their chemical behavior and biological activity. researchgate.netnih.gov
DFT calculations are frequently used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Δℰ), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.org A smaller energy gap generally implies higher reactivity. scirp.org Studies on imidazo[1,5-a]quinolines have calculated these energy levels to correlate electronic structure with observed optical properties. uni-giessen.de For a series of N-Acylhydrazone derivatives, the energy gap ranged from 2.49 eV to 3.91 eV, indicating varying levels of stability and reactivity among the compounds. scirp.org
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule and help identify sites susceptible to electrophilic and nucleophilic attack. scirp.orgnih.gov This information is crucial for understanding how these molecules interact with biological receptors. DFT calculations have also been employed to analyze other reactivity descriptors like electronegativity, chemical hardness, and softness, providing a comprehensive understanding of the molecule's behavior. nih.govmdpi.com These theoretical calculations often show good correlation with experimental findings, such as those from cyclic voltammetry. uni-giessen.de
| DFT Parameter | Significance in Imidazo[1,5-a]quinoline Research | Example Finding | Reference |
| HOMO-LUMO Gap (Δℰ) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | In a study of N-acylhydrazone derivatives, the calculated energy gaps ranged from 2.49 eV to 3.91 eV. | scirp.org |
| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites, predicting reactive behavior and intermolecular interactions. | Analysis of N-acylhydrazones revealed distinct nucleophilic (N9, N14, O10 atoms) and electrophilic (N8, N11 atoms) sites. | scirp.org |
| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness, which help predict molecular behavior. | DFT calculations were used to determine these properties for a range of quinoline (B57606) derivatives to understand their reactivity profiles. | nih.gov |
| Optimized Molecular Geometry | Predicts the most stable three-dimensional structure of the molecule. | Geometries of imidazo[1,5-a]quinoline derivatives were fully optimized at the B3LYP/6-31G(d,p) level. | researchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In the study of Imidazo[1,5-a]quinoline-1-carboxylic acid and its derivatives, MD simulations provide a dynamic view of the ligand-receptor complex, assessing the stability of binding modes predicted by molecular docking. nih.gov
MD simulations have been performed on complexes of quinoline derivatives with various enzymes to establish the stability of the observed interactions. mdpi.com For example, simulations of phenylhydrazono phenoxyquinoline derivatives bound to α-amylase indicated stable binding throughout the simulation period. nih.gov These simulations monitor parameters like the root-mean-square deviation (RMSD) of the protein and ligand, which provides insight into the structural stability of the complex over time. mdpi.com
| System Studied | Simulation Goal | Key Outcome | Reference |
| Phenylhydrazono phenoxyquinolines with α-amylase | To validate docking results and assess binding stability. | The simulation indicated stable binding of the ligand in the enzyme's active site throughout the simulation time. | nih.gov |
| Quinoline-3-carboxamides with DDR kinases | To establish the stability of ligand-enzyme interactions. | Confirmed the stability of the interactions, supporting the hypothesis of selective inhibition. | mdpi.com |
| Quinoline-based peptoids with target proteins | To predict biological activities based on binding interactions. | MD simulations were used to support predictions of antiulcer, antibacterial, and antifungal activities. | tees.ac.uk |
| Imidazoline and quinoline derivatives on Fe (001) surface | To understand the adsorption mechanism for corrosion inhibition. | MD simulations were used to study the formation of a protective film on the metal surface. | researchgate.net |
In Silico Prediction of Biological Activity and Selectivity
In silico methods encompass a range of computational tools used to predict the biological activity, selectivity, and pharmacokinetic properties of chemical compounds before they are synthesized and tested in the lab. These predictive models are vital in modern drug discovery for prioritizing lead candidates and reducing the time and cost of research.
For Imidazo[1,5-a]quinoline derivatives, in silico studies have been used to predict a wide spectrum of biological activities. Researchers have screened these compounds for potential antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties. samipubco.comresearchgate.netucj.org.ua For example, a series of imidazo[1,5-a]quinoline analogs were evaluated for their activity against M. tuberculosis, leading to the identification of two zinc complexes with strong and specific activity. rsc.org Another study predicted a pyrrolidine-2,5-dione derivative of tetrahydroacridine to be a promising acetylcholinesterase inhibitor based on its high binding free energy. ucj.org.ua
In addition to predicting activity, computational tools are used to forecast Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, filtering out candidates that are likely to fail due to poor bioavailability or metabolic instability. samipubco.comnih.gov For instance, in silico ADME predictions for quinoline-3-carboxylic acid derivatives were shown to be suitable for identifying efficient antibacterial drug candidates. researchgate.net This predictive power allows chemists to focus synthetic efforts on molecules with the highest probability of success as therapeutic agents.
| Predicted Property | Methodology | Example Application | Reference |
| Antimycobacterial Activity | Structure-based screening | Identification of imidazo[1,5-a]quinoline-zinc complexes with potent activity against M. tuberculosis. | rsc.org |
| Acetylcholinesterase Inhibition | Molecular Docking | A tetrahydroacridine derivative was predicted to have high binding affinity (-13.7 kcal/mol) to the enzyme. | ucj.org.ua |
| ADMET Properties | Computational Profiling | Evaluation of 5-oxo-imidazoline derivatives for drug-likeness and potential toxicities. | samipubco.comsamipubco.com |
| Antibacterial Potential | ADME Prediction (SwissADME) | In silico results for quinoline-3-carboxylic acid derivatives were used to guide the synthesis of effective antibacterial agents. | researchgate.net |
| Antitrypanosomal Activity | Pharmacokinetic Profile Prediction | A 2-thioxo-imidazolidin-4-one derivative of primaquine (B1584692) was noted for its acceptable in silico pharmacokinetic profile. | nih.gov |
Future Directions and Research Perspectives in Imidazo 1,5 a Quinoline 1 Carboxylic Acid Chemistry
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The synthesis of the imidazo[1,5-a]quinoline (B8571028) core is a critical area of ongoing research, with a strong emphasis on developing more efficient and environmentally friendly methods. ijpsjournal.comnih.gov Traditional synthetic routes often suffer from drawbacks such as long reaction times, the use of hazardous reagents, and high temperatures. nih.gov To address these issues, modern synthetic chemistry is moving towards greener and more sustainable approaches.
A significant advancement is the development of an iodine-mediated decarboxylative cyclization process. nih.govrsc.orgnih.gov This method synthesizes a variety of imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines under metal-free conditions, which is highly desirable for reducing environmental impact. nih.govrsc.orgnih.gov The only byproduct in the decarboxylation step is carbon dioxide, which is non-toxic and easy to remove. researchgate.net Researchers are also exploring techniques like solvent-free microwave thermolysis, which has been shown to be a rapid, high-yielding, and environmentally sound protocol for producing related quinoline-based imidazole (B134444) derivatives. researchgate.net Other innovative strategies include Ritter-type reactions that utilize efficient catalysts like bismuth(III) trifluoromethanesulfonate (B1224126) to produce imidazo[1,5-a]pyridine (B1214698) and quinoline (B57606) analogs in moderate to excellent yields. acs.org These modern methods represent a significant step forward, offering more sustainable pathways for the synthesis of this important class of compounds. imist.ma
Key features of modern synthetic approaches are summarized in the table below.
| Methodology | Key Features | Advantages |
| Iodine-Mediated Decarboxylative Cyclization | Uses α-amino acids and 2-methyl quinolines; Iodine as mediator. nih.govrsc.org | Metal-free, environmentally friendly, moderate to good yields. nih.govrsc.orgnih.gov |
| Microwave Thermolysis | Solvent-free conditions. researchgate.net | Rapid, high-yielding, green chemistry approach. researchgate.net |
| Ritter-Type Reaction | Bismuth(III) trifluoromethanesulfonate catalyst. acs.org | Efficient, wide substrate scope, moderate to excellent yields. acs.org |
| Cyclocondensation in PPA | Uses 2-(aminomethyl)quinolines and nitroalkanes in polyphosphoric acid. beilstein-journals.org | Provides efficient access to imidazo[1,5-a]quinolines. beilstein-journals.org |
Exploration of Diverse Substitution Patterns for SAR Refinement
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of the imidazo[1,5-a]quinoline scaffold. By systematically modifying the substituents at various positions on the heterocyclic core, researchers can fine-tune the compound's affinity for its biological target, as well as its selectivity and pharmacokinetic properties.
For derivatives targeting the central benzodiazepine (B76468) receptor (CBR), SAR analysis has revealed that the binding site can accommodate bulky substituents, particularly in the region corresponding to positions 4 and 5 of the imidazo[1,5-a]quinoline nucleus. unisi.itnih.gov This finding confirmed the presence of a large, saturable lipophilic pocket in the CBR binding site. nih.gov The introduction of a fluorine atom led to the development of a derivative that was, at the time of its discovery, the most potent ligand among the imidazo[1,5-a]quinoline series. nih.gov
In the context of developing antimycobacterial agents, SAR exploration has involved diversifying substitutions at the R¹ and R² positions of the imidazole ring. rsc.org This work, which expanded on a set of previously known compounds, aimed to evaluate the potency of these new analogs against M. tuberculosis. rsc.org The strategic modification of substitution patterns is a key step in refining the biological activity and moving towards more effective therapeutic agents. nih.gov
| Position(s) | Substituent Type | Target/Activity | Key Finding |
| 4 and 5 | Bulky, lipophilic groups | Central Benzodiazepine Receptor (CBR) | Confirmed the presence of a large lipophilic pocket in the binding site. nih.gov |
| General | Fluorine | Central Benzodiazepine Receptor (CBR) | Resulted in a highly potent ligand. nih.govresearchgate.net |
| R¹ and R² | Various | M. tuberculosis | Diversification is being explored to enhance antimycobacterial potency. rsc.org |
Identification of New Biological Targets and Mechanisms of Action
While much of the research on imidazo[1,5-a]quinoline derivatives has focused on their activity as ligands for the central benzodiazepine receptor (CBR) on γ-aminobutyric acid type A (GABA-A) receptors, new research is uncovering additional biological targets. nih.govnih.gov As CBR ligands, these compounds have shown potential as anxiolytic and anticonvulsant agents, often without the muscle relaxant side effects associated with classical benzodiazepines. unisi.itnih.gov
A promising new area of investigation is the antimycobacterial activity of this scaffold. rsc.org A recent study was the first to describe the antimycobacterial effects of imidazo[1,5-a]quinolines, screening a series of compounds against M. tuberculosis. rsc.org Notably, the formation of metal complexes with zinc (Zn²⁺) or iron (Fe²⁺) ions significantly increased the inhibitory activity against M. tuberculosis by more than 12-fold while also reducing cytotoxicity. rsc.org This suggests a novel mechanism of action that could be exploited to develop new treatments for tuberculosis. Furthermore, related quinoline-based imidazole-fused heterocycles have demonstrated inhibitory activity against the 15-lipoxygenase enzyme, indicating another potential therapeutic avenue for this class of compounds. nih.gov
| Biological Target | Therapeutic Area | Key Findings |
| Central Benzodiazepine Receptor (GABA-A) | Neuroscience (Anxiety, Seizures) | Acts as a modulator, showing anxiolytic and anticonvulsant properties. unisi.itnih.govnih.gov |
| Mycobacterium tuberculosis | Infectious Disease (Tuberculosis) | First report of antimycobacterial effects; metal complexation enhances activity. rsc.org |
| 15-Lipoxygenase (15-LOX) | Inflammation | Related quinoline-imidazole scaffolds show inhibitory activity. nih.gov |
Application of Imidazo[1,5-a]quinolines in Chemical Biology Tools and Probes
The inherent photophysical properties of the imidazo[1,5-a]quinoline scaffold make it an attractive candidate for the development of chemical biology tools, particularly fluorescent probes. mdpi.comuni-giessen.de The closely related imidazo[1,5-a]pyridine core is known for its use in emissive compounds and has been successfully developed into fluorescent probes for imaging cell membranes. mdpi.comresearchgate.net These probes can be used to study membrane dynamics, fluidity, and hydration, which are important for monitoring cellular health. mdpi.com
Imidazo[1,5-a]quinolines themselves emit an intense blue luminescence, suggesting their potential use as fluorophores. uni-giessen.de Their compact shape and remarkable photophysical properties make them suitable for intercalation into biological structures like lipid bilayers. mdpi.com The development of these compounds into probes could provide powerful tools for basic and applied science, enabling researchers to visualize and study complex biochemical pathways in living cells. mdpi.comresearchgate.net The straightforward synthesis and the ease with which the core can be functionalized suggest a broad range of applicability for this family of compounds in the field of chemical biology. mdpi.com
Advancements in Pre-clinical Lead Optimization and Candidate Selection
The process of advancing a promising "hit" compound from initial discovery to a viable preclinical candidate is a complex, iterative process known as lead optimization. creative-biostructure.comresearchgate.net This stage is critical for developing a successful drug and involves refining the lead compound to improve its potency, selectivity, and pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). nuvisan.comaltasciences.com
For imidazo[1,5-a]quinoline derivatives, lead optimization efforts have been documented in the pursuit of better CBR ligands. nih.gov This work involved synthesizing and testing a series of compounds to identify those with high affinity and desirable in vivo effects, such as anxiolytic activity, while minimizing undesirable side effects like muscle relaxation. nih.gov Another example of lead optimization is the strategic use of metal complexation to improve the antimycobacterial activity of an imidazo[1,5-a]quinoline lead. rsc.org This modification not only boosted potency but also reduced cytotoxicity, enhancing the compound's therapeutic index. rsc.org The goal of this multiparameter optimization is to select a final drug candidate with a high probability of success in subsequent clinical trials. creative-biostructure.comnuvisan.com
Q & A
Q. What strategies improve synthetic scalability of imidazo[1,5-a]quinoline derivatives for large-scale studies?
- Methodological Answer : Optimize one-pot syntheses to reduce purification steps. For example, intramolecular cyclization under visible light with iridium catalysts streamlines imidazoquinoxaline formation . Implement flow chemistry for continuous production of intermediates .
Data Contradiction Analysis Framework
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to compare means across experimental groups. Report effect sizes and confidence intervals to contextualize discrepancies .
- Replication Studies : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control) to isolate variables.
- Meta-Analysis : Aggregate data from multiple studies (e.g., biological activity across derivatives) to identify trends masked by outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
